An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-thiopyran-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-thiopyran-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2H-thiopyran-2-carbaldehyde is a saturated heterocyclic compound featuring a six-membered thiopyran ring with an aldehyde substituent at the 2-position. This molecule represents a valuable, yet under-characterized, building block for organic synthesis and medicinal chemistry. The incorporation of the sulfur atom within the saturated ring imparts unique conformational and electronic properties compared to its oxygen analog, tetrahydropyran. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.
Sulfur-containing heterocycles are a cornerstone of pharmaceutical development, with moieties like thiophene, thiazole, and thiopyran forming the core of numerous approved drugs.[1][2] These scaffolds are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1] Understanding the fundamental physicochemical properties of novel building blocks like Tetrahydro-2H-thiopyran-2-carbaldehyde is a critical first step in harnessing their potential for drug discovery and development.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of Tetrahydro-2H-thiopyran-2-carbaldehyde, outlines detailed protocols for its analytical characterization, and discusses its potential applications, thereby serving as a foundational resource for researchers.
Section 1: Molecular Identity and Core Properties
Precise identification is paramount for any chemical entity. The fundamental descriptors for Tetrahydro-2H-thiopyran-2-carbaldehyde are summarized below. While extensive experimental data is not widely published, this section consolidates available information from chemical databases.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Thiane-2-carbaldehyde | PubChem |
| CAS Number | 53916-79-3 | ChemicalBook[3] |
| Molecular Formula | C₆H₁₀OS | PubChem[4] |
| Molecular Weight | 130.21 g/mol | ChemicalBook |
| Canonical SMILES | C1CSCC(C1)C=O | PubChem[4] |
| InChI Key | BXXHDPJDISPVSS-UHFFFAOYSA-N | PubChem[4] |
| Physical State | To be determined experimentally (likely a liquid or low-melting solid) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). Limited solubility in water is predicted. | N/A |
Section 2: Reactivity, Stability, and Synthetic Potential
The synthetic utility of Tetrahydro-2H-thiopyran-2-carbaldehyde is dictated by the reactivity of its functional groups and the stability of the thiopyran ring.
Key Reactive Sites
The molecule's reactivity is dominated by two primary locations: the electrophilic aldehyde carbon and the potentially acidic α-protons. The sulfur atom, with its available lone pairs, can also influence reactions, although it is generally less reactive than the aldehyde.
Caption: Primary reactive centers of Tetrahydro-2H-thiopyran-2-carbaldehyde.
Stability Profile
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Oxidation: The thioether linkage is susceptible to oxidation to form the corresponding sulfoxide and sulfone.[5] This transformation can be a deliberate synthetic step or an unwanted side reaction. Aldehydes are also prone to air oxidation, converting them to carboxylic acids over time. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures.
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Polymerization/Condensation: Like many aldehydes, this compound may undergo self-condensation (aldol reaction) under acidic or basic conditions.
Significance in Drug Discovery
The thiopyran core is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[6] The aldehyde functionality allows for its direct incorporation into drug candidates via reactions such as:
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Reductive Amination: To form secondary and tertiary amines, a common linkage in pharmaceuticals.
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Wittig Reaction: To create carbon-carbon double bonds for further functionalization.
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Condensation Reactions: To build more complex heterocyclic systems, such as pyrimidines or imidazoles.
Section 3: Analytical Characterization Workflow
Confirming the identity and purity of Tetrahydro-2H-thiopyran-2-carbaldehyde requires a multi-technique analytical approach. The following workflow represents a robust, self-validating system for characterization.
Caption: Standard workflow for the analytical validation of a synthetic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound would show characteristic signals.
Predicted ¹H NMR Signals:
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Aldehyde Proton (CHO): A singlet or triplet (due to coupling with the C2 proton) in the highly deshielded region of δ 9.5-10.0 ppm .
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C2 Proton (CH-CHO): A multiplet around δ 3.5-4.0 ppm , deshielded by both the sulfur atom and the aldehyde.
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C6 Protons (CH₂-S): Diastereotopic protons adjacent to the sulfur, appearing as complex multiplets around δ 2.5-3.0 ppm .
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Ring Protons (C3, C4, C5): A series of overlapping multiplets in the aliphatic region of δ 1.5-2.2 ppm .
Predicted ¹³C NMR Signals:
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Carbonyl Carbon (C=O): A highly deshielded signal around δ 195-205 ppm .
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C2 Carbon (CH-CHO): A signal around δ 50-60 ppm .
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C6 Carbon (CH₂-S): A signal around δ 25-35 ppm .
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Ring Carbons (C3, C4, C5): Signals in the aliphatic region of δ 20-30 ppm .
Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard experiments include a 1D proton, 1D carbon, and optionally 2D experiments like COSY and HSQC for complete assignment.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Integrate the proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants to confirm the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Expected Characteristic IR Absorptions:
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C=O Stretch (Aldehyde): A very strong and sharp absorption band around 1720-1740 cm⁻¹ .
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C-H Stretch (Aldehyde): Two weak bands, one around 2820-2850 cm⁻¹ and another around 2720-2750 cm⁻¹ .
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C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹ .
-
C-S Stretch: A weak to medium absorption in the fingerprint region, typically around 600-800 cm⁻¹ .
Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of the characteristic functional group frequencies.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental composition.
Expected Mass Spectrum Features:
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Molecular Ion (M⁺•): A peak corresponding to the exact molecular weight of the compound (C₆H₁₀OS). Using High-Resolution Mass Spectrometry (HRMS), this would be observed at m/z 130.0452.
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Fragmentation Patterns: Common fragmentation would involve the loss of the aldehyde group (-CHO, 29 Da) or fragments resulting from the cleavage of the thiopyran ring.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the sample from any volatile impurities.
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Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
-
Detection: The mass analyzer separates the resulting ions by their mass-to-charge ratio (m/z), and the detector records their relative abundance.
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Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and compare the fragmentation pattern to predicted pathways, confirming the molecular structure.
Conclusion
Tetrahydro-2H-thiopyran-2-carbaldehyde is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties remains limited in public literature, its structural features allow for reliable predictions of its reactivity, stability, and spectroscopic signatures. The analytical workflows detailed in this guide provide a robust framework for its characterization, ensuring the scientific integrity required for its application in research and drug development. The unique combination of a reactive aldehyde and a stable thiopyran scaffold makes it a valuable tool for chemists aiming to synthesize novel, biologically active molecules.
References
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NeuroQuantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Available at: [Link]
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Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. Available at: [Link]
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Science Primary Literature. (2025). Role of sulphur-heterocycles in medicinal chemistry: An update. Available at: [Link]
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MDPI. (2024). Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. Available at: [Link]
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MDPI. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Available at: [Link]
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PubChem. Tetrahydro-2H-thiopyran-2-carbaldehyde. Available at: [Link]
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PubChem. Tetrahydro-2H-pyran-2-carbaldehyde. Available at: [Link]
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MDPI. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Available at: [Link]
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RSC Publishing. (2025). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Available at: [Link]
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PMC. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Available at: [Link]
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NIST WebBook. 2H-Pyran-2-one, tetrahydro-. Available at: [Link]
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Combustion Institute. (2021). Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. Available at: [Link]
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